2-methoxy-4-methyl-1,3-thiazole
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Overview
Description
2-methoxy-4-methyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, with a methoxy group at the 2-position and a methyl group at the 4-position.
Scientific Research Applications
2-methoxy-4-methyl-1,3-thiazole has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
Thiazole derivatives, such as methimazole, are known to inhibit the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis .
Mode of Action
The exact method through which 2-Methoxy-4-methylthiazole interacts with its targets is unclear. Methimazole, a thiazole derivative, interferes in an early step in thyroid hormone synthesis involving thyroid peroxidase (tpo) .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Methoxy-4-methylthiazole.
Biochemical Analysis
Biochemical Properties
Thiazoles, including 2-Methoxy-4-methylthiazole, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazoles are known to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-methyl-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, hydrolysis, decarboxylation, cyclization, diazotization, and reduction . These methods are designed to be efficient and cost-effective for commercial production.
Chemical Reactions Analysis
Types of Reactions: 2-methoxy-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include sulfuryl chloride, chlorosulfonic acid, thionyl chloride, and sulfur trioxide . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Comparison with Similar Compounds
- 2-Methoxy-4-methyl-1,3-thiazole
- 4-Methyl-5-(β-hydroxyethyl)-thiazole
- 4-Methyl-5-(2-hydroxyethyl)-thiazole
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles . For instance, the presence of the methoxy group at the 2-position can influence its solubility and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-methoxy-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-3-8-5(6-4)7-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFPFHLJPNGEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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